4-Pyridinol, 5-methyl-2-(trifluoromethyl)-
Description
Significance of Pyridine (B92270) Derivatives in Advanced Chemical Synthesis
The pyridine ring, a six-membered heteroaromatic system structurally related to benzene (B151609) with one nitrogen atom replacing a carbon-hydrogen unit, is a ubiquitous scaffold in chemistry. ossila.compharmaffiliates.com Its derivatives are fundamental building blocks in a multitude of chemical applications, ranging from pharmaceuticals and agrochemicals to materials science. pharmaffiliates.comnih.gov The presence of the nitrogen atom imparts distinct electronic properties to the ring, making it electron-deficient and generally favoring nucleophilic substitution, particularly at the C-2 and C-4 positions. pharmaffiliates.com This inherent reactivity, coupled with the ability to be readily functionalized, makes pyridine derivatives exceptionally versatile intermediates in the synthesis of complex molecules. nih.govfishersci.ca
In medicinal chemistry, the pyridine moiety is often employed as a pharmacophore, a molecular feature responsible for a drug's biological activity. pharmaffiliates.com It can act as a hydrogen bond acceptor and its basicity can be tuned, influencing the pharmacokinetic and pharmacodynamic profiles of a molecule. fishersci.ca The stability of the pyridine ring and its capacity to be converted into a wide array of functional derivatives underscores its importance in the development of therapeutic agents and other advanced materials. pharmaffiliates.comnih.gov
Strategic Importance of Trifluoromethyl Groups in Modulating Molecular Properties for Chemical Applications
The trifluoromethyl (CF3) group has become a privileged substituent in modern drug design and materials science. Its incorporation into an organic molecule can profoundly alter its physicochemical properties. The CF3 group is strongly electron-withdrawing, which can significantly impact the acidity or basicity of nearby functional groups and influence the electronic nature of the aromatic ring to which it is attached. nih.govwustl.edu
One of the most critical effects of trifluoromethylation is the enhancement of lipophilicity, which can improve a molecule's ability to permeate cell membranes. ossila.com Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly stable to metabolic degradation. This metabolic stability is a crucial attribute in pharmaceutical development, as it can increase the half-life and bioavailability of a drug candidate. ossila.comsigmaaldrich.com The steric bulk of the trifluoromethyl group can also play a role in molecular recognition and binding affinity to biological targets. ossila.com These unique electronic and steric properties make the strategic placement of a CF3 group a powerful tool for fine-tuning the characteristics of a molecule for specific chemical and biological applications. wustl.edu
Overview of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-: Structure and Synthetic Context
4-Pyridinol, 5-methyl-2-(trifluoromethyl)- is a specific derivative that combines the pyridine core with both a methyl and a trifluoromethyl substituent. The structure features a pyridinol ring, which can exist in tautomeric equilibrium with its corresponding pyridone form. The trifluoromethyl group is positioned at the 2-position, adjacent to the ring nitrogen, while the methyl group is at the 5-position, and the hydroxyl group is at the 4-position.
The synthesis and subsequent chemical transformations of this particular compound, also known as 4-hydroxy-5-methyl-2-trifluoromethylpyridine, have been documented in the scientific literature. A key method for its preparation has been reported by V. I. Tyvorskii, D. N. Bobrov, and O. G. Kulinkovich in the journal Chemistry of Heterocyclic Compounds. osi.lv While specific details of the synthesis are contained within that publication, the general construction of such molecules often involves cyclocondensation reactions using a trifluoromethyl-containing building block. nih.gov This approach assembles the pyridine ring from acyclic precursors already bearing the required CF3 group. The presence of multiple substituents on the ring provides several potential sites for further chemical modification, making it a valuable intermediate for the synthesis of more complex target molecules.
Interactive Data Table: Properties of Related Trifluoromethylated Pyridinols
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Hydroxy-5-(trifluoromethyl)pyridine | 33252-63-0 | C6H4F3NO | 163.10 | 145-149 |
| 4-(Trifluoromethyl)-2-pyridone | 50650-59-4 | C6H4F3NO | 163.10 | 158 |
| 4-(Trifluoromethyl)pyridine | 3796-24-5 | C6H4F3N | 147.10 | N/A (Boiling Point 110°C) |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-3-11-6(2-5(4)12)7(8,9)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXWJVQXEKLJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=CC1=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Pyridinol, 5 Methyl 2 Trifluoromethyl and Its Precursors
De Novo Construction Approaches to the Pyridine (B92270) Core
De novo synthesis offers a powerful route to highly functionalized pyridines by assembling the ring from simpler, non-cyclic starting materials. These methods provide flexibility in introducing desired substitution patterns from the outset. Key strategies include cycloaddition, condensation, and multi-component reactions.
Cycloaddition and Condensation Reactions for Ring Formation
Cycloaddition and condensation reactions are foundational in heterocyclic chemistry for constructing ring systems. baranlab.org These approaches involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a concerted or stepwise fashion.
Cycloaddition Reactions: These reactions are a significant class for forming several bonds in a single step. nih.gov Transition metal-catalyzed [2+2+2] cycloaddition reactions, in particular, represent a fascinating and efficient tool for pyridine synthesis. nih.gov This method typically involves the reaction of alkynes and a nitrile, with the metal catalyst facilitating the cyclotrimerization to form the pyridine ring. nih.govbohrium.com Another approach is the Diels-Alder reaction, where a diene reacts with a dienophile. For pyridine synthesis, inverse-electron-demand Diels-Alder reactions are often more successful, utilizing electron-poor azadienes like 1,2,4-triazines. baranlab.orgacsgcipr.org The initial cycloadduct often extrudes a small, stable molecule to achieve the final aromatic pyridine structure. acsgcipr.org An organocatalyzed, formal (3+3) cycloaddition between enamines and unsaturated aldehydes or ketones has also been described for creating substituted pyridines. acs.org
Condensation Reactions: These reactions are among the most traditional and widely used methods for pyridine synthesis. baranlab.org They typically involve the reaction of carbonyl compounds with an ammonia (B1221849) source. baranlab.orgwikipedia.org Notable examples include:
Hantzsch Pyridine Synthesis: A multi-component reaction where an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium (B1175870) acetate) condense to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org
Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, though it can sometimes suffer from low yields. wikipedia.orgpharmaguideline.com
Kröhnke Pyridine Synthesis: This method produces 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. pharmaguideline.comresearchgate.net A multicomponent Kröhnke reaction has been specifically developed for synthesizing 2-trifluoromethyl pyridines. researchgate.net
A specific synthesis for the core structure of the target molecule involves the cyclocondensation of trifluoromethyl-containing building blocks. For instance, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with enamines can lead to the formation of trifluoromethyl-substituted pyridones. nih.govacs.org
| Reaction Type | Key Reactants | General Product | Key Features |
|---|---|---|---|
| [2+2+2] Cycloaddition | Alkynes, Nitrile, Metal Catalyst | Substituted Pyridine | High efficiency; good control over substitution. nih.govbohrium.com |
| Inverse-Demand Diels-Alder | Azadiene (e.g., 1,2,4-triazine), Enamine/Alkyne | Substituted Pyridine | Forms ring via cycloaddition followed by extrusion. baranlab.orgacsgcipr.org |
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridine (then oxidized) | Classic, reliable method for symmetrical pyridines. wikipedia.orgorganic-chemistry.org |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl | Trisubstituted Pyridine | Versatile for 2,4,6-substitution patterns. pharmaguideline.comresearchgate.net |
Multi-Component Reaction Sequences in Pyridine Synthesis
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. bohrium.com This approach is valued in green chemistry for its atom economy, reduced number of purification steps, and operational simplicity. bohrium.comacsgcipr.org
The Hantzsch synthesis is a classic example of a four-component reaction ([2+2+1+1] disconnection) that builds the pyridine core. wikipedia.orgtaylorfrancis.com Variations of this reaction have been developed to allow for the synthesis of non-symmetrical pyridines, often by using a modified three-component approach ([3+2+1] disconnection). taylorfrancis.com MCRs have proven versatile for creating a wide diversity of pyridine derivatives. bohrium.com For example, a one-pot, four-component reaction of an appropriate formylphenyl derivative, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) can yield novel pyridines under microwave irradiation, which shortens reaction times and improves yields. nih.gov The Kröhnke method can also be adapted into a multicomponent format, as demonstrated in the synthesis of 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate. researchgate.net
Regioselective Introduction of the Trifluoromethyl Moiety
The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring is a critical step that significantly influences the molecule's properties. Direct C-H trifluoromethylation is a highly desirable strategy, but controlling the position of introduction (regioselectivity) is a significant challenge due to the high reactivity of many trifluoromethylating agents. researchgate.netchemistryviews.org The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack at the C2, C4, and C6 positions, while electrophilic substitution is difficult. pharmaguideline.com
Electrophilic Trifluoromethylation Strategies
Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF₃⁺" equivalent to an electron-rich substrate. Given the electron-deficient character of the pyridine ring, direct electrophilic attack is generally unfavorable. pharmaguideline.com However, strategies have been developed to overcome this limitation by activating the pyridine ring to make it more nucleophilic.
One such method achieves 3-position-selective trifluoromethylation by first activating the pyridine ring through hydrosilylation. chemrxiv.orgacs.orgresearchgate.net This creates an enamine intermediate which is sufficiently electron-rich to react with an electrophilic trifluoromethylating agent, such as a hypervalent iodine compound (e.g., Togni reagents). chemistryviews.orgchemrxiv.orgacs.orgresearchgate.net This process demonstrates that the inherent reactivity of the pyridine ring can be temporarily modified to direct functionalization to an otherwise inaccessible position. chemrxiv.orgacs.org Another light-mediated approach for the trifluoromethylation of pyridones suggests a mechanism involving an electrophilic radical. acs.orgnih.gov
Nucleophilic Trifluoromethylation Approaches
Nucleophilic trifluoromethylation utilizes reagents that act as a source of the trifluoromethyl anion ("CF₃⁻"). This approach is well-suited to the electron-deficient nature of the pyridine ring. A common strategy involves activating the pyridine ring by forming an N-alkylpyridinium salt. acs.orgacs.org This activation enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack.
A highly regioselective direct C-H trifluoromethylation has been developed by treating N-methylpyridinium iodide salts with an inexpensive and readily available trifluoromethyl source like trifluoroacetic acid in the presence of a silver salt. acs.orgacs.orgbohrium.com This method shows excellent regioselectivity and good functional group tolerance, proceeding through what is believed to be a nucleophilic trifluoromethylation mechanism. acs.orgbohrium.com Other common nucleophilic trifluoromethylating agents include trifluoromethyltrimethylsilane (TMSCF₃), which is often activated by a fluoride (B91410) source. wikipedia.org
Radical Trifluoromethylation Techniques
Radical trifluoromethylation involves the trifluoromethyl free radical (•CF₃), which can be generated from various precursors like trifluoroiodomethane (CF₃I) in the presence of a radical initiator, or sodium trifluoromethylsulfinate (Langlois' reagent). acs.orgwikipedia.org A significant drawback of radical trifluoromethylation of pyridine is the general lack of regioselectivity; the reaction often yields a mixture of 2-, 3-, and 4-trifluoromethylated products due to the high and indiscriminate reactivity of the trifluoromethyl radical. researchgate.netchemistryviews.org
Despite this challenge, specific methods have been developed to improve control. A practical, light-mediated trifluoromethylation of pyridones using Langlois' reagent has been reported that proceeds without any photocatalyst or additives. acs.orgnih.gov This method is operationally simple and effectively functionalizes pyridone scaffolds. acs.org While radical methods can be powerful, achieving the specific C-2 trifluoromethylation required for 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- often necessitates either a de novo approach with a CF₃-containing building block or a more directed C-H functionalization strategy. nih.gov
| Strategy | Reagent Type | Common Reagents | Key Challenge/Feature |
|---|---|---|---|
| Electrophilic | Delivers "CF₃⁺" | Togni Reagents, Umemoto Reagents | Requires activation of the electron-deficient pyridine ring. chemrxiv.orgacs.org |
| Nucleophilic | Delivers "CF₃⁻" | TMSCF₃, Trifluoroacetic Acid (with activation) | Well-suited for pyridines; regioselectivity can be controlled via N-activation. acs.orgacs.orgwikipedia.org |
| Radical | Generates •CF₃ | CF₃I, Langlois' Reagent (CF₃SO₂Na) | Often results in low regioselectivity, giving product mixtures. researchgate.netchemistryviews.org |
Functional Group Interconversions and Transformations on Precursor Molecules
The introduction and modification of functional groups on pyridine rings or their precursors are fundamental steps in the synthesis of the target compound. Given the electron-deficient nature of the pyridine ring, particularly when substituted with a powerful electron-withdrawing group like trifluoromethyl, these transformations require carefully chosen reagents and conditions.
Halogenation and Halogen-Fluorine Exchange Reactions
Halogenated pyridines are crucial intermediates in the synthesis of many pharmaceuticals and agrochemicals, serving as versatile handles for subsequent cross-coupling reactions or nucleophilic substitutions. The direct halogenation of pyridine rings can be challenging due to their low reactivity towards electrophilic aromatic substitution. researchgate.netnih.gov Harsh conditions, such as high temperatures and the use of strong acids, are often required. acs.org
Strategies to overcome this low reactivity include the activation of the pyridine ring, for instance, through the formation of pyridine N-oxides, which can then be selectively halogenated. researchgate.net Another approach involves metalation-halogenation sequences, which offer regioselective control. nih.gov A more recent method transforms the pyridine into acyclic Zincke imine intermediates. This temporarily converts the electron-deficient heterocycle into a more reactive, electron-rich alkene-like system that readily undergoes regioselective halogenation under mild conditions before ring-closing. nih.govnih.gov
The introduction of the vital trifluoromethyl group often relies on halogen-fluorine exchange reactions on a trichloromethyl-substituted pyridine precursor. This classic transformation, historically known as the Swarts reaction, typically employs antimony trifluoride (SbF₃) or hydrogen fluoride (HF). nih.govorganic-chemistry.org For example, the industrial synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) involves the vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine. nih.gov Similarly, the production of 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) can be achieved by fluorinating 2-chloro-6-(trichloromethyl)pyridine with hydrogen fluoride, a reaction that can be performed with or without metal-based catalysts. google.com
Modern methods for trifluoromethylation also include the use of (trifluoromethyl)copper reagents, generated in situ, which can react with halopyridines to install the CF₃ group. researchgate.net
Derivatization from Pyran and Dihydropyran Intermediates
Building the pyridine ring from acyclic or non-aromatic heterocyclic precursors is a powerful strategy that allows for the pre-installation of desired substituents. Pyran and dihydropyran intermediates can serve as valuable precursors in this context.
One notable example is the synthesis of intermediates for the herbicides dithiopyr (B166099) and thiazopyr, which share a trifluoromethylpyridine core. The synthesis commences with a cyclocondensation reaction between 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate. This key step, which incorporates the trifluoromethyl-containing building block, forms a tetrahydro-2H-pyran derivative. This pyran intermediate is then converted in subsequent steps to the final substituted pyridine ring system. nih.gov
Another relevant approach involves the synthesis of fluorinated 3,6-dihydropyridines through the electrophilic fluorination of 1,2-dihydropyridine precursors using reagents like Selectfluor®. These fluorinated dihydropyridines can then be readily converted to the corresponding substituted pyridines by the elimination of hydrogen fluoride under mild conditions. researchgate.net The synthesis of dihydropyridines themselves can be achieved through multicomponent reactions like the Hantzsch synthesis, which can be adapted for continuous flow processing in a microwave reactor. beilstein-journals.org These methods highlight the utility of building the heterocyclic core from simpler components, allowing for controlled substituent placement.
Optimization of Synthetic Routes and Process Chemistry Considerations
To transition a synthetic route from laboratory-scale discovery to larger-scale production, optimization of reaction parameters is critical. This involves enhancing reaction rates, improving yields, minimizing byproducts, and employing more sustainable and efficient technologies.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner product profiles. researchgate.net This technology is particularly advantageous for the synthesis of heterocyclic compounds. beilstein-journals.org
For instance, the synthesis of various pyridinium (B92312) salts and imidazo[1,5-a]pyridine (B1214698) derivatives has been successfully achieved using one-pot microwave-assisted protocols, with reactions completing in under an hour at elevated temperatures (e.g., 155 °C). mdpi.comunito.it Specific to trifluoromethylation, a copper-mediated trifluoromethylation of pyrimidine (B1678525) nucleosides has been developed using microwave assistance, highlighting the technology's applicability to installing the CF₃ group. nih.gov The synthesis of 2-trifluoromethyl-7-trihalomethylated pyrazolo[1,5-a]pyrimidines also benefits from microwave irradiation, offering excellent yields in significantly shorter reaction times compared to conventional heating methods. researchgate.net These examples strongly suggest that key steps in the synthesis of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-, such as ring formation or trifluoromethylation, could be significantly enhanced through the application of microwave heating.
| Reaction Type | Conventional Method Time | Microwave Method Time | Temperature (°C) | Reference |
| Pyrazolo[1,5-a]pyrimidine Synthesis | 24 hours | 10-20 minutes | 67 (reflux) | researchgate.net |
| Pyridinium Salt Synthesis | Not specified | 50 minutes | 155 | mdpi.com |
| Hantzsch Dihydropyridine Synthesis | Not specified | 7 minutes | 120 | beilstein-journals.org |
Solvent Effects and Catalytic Systems in Synthetic Efficiency
The choice of solvent and catalyst is paramount in directing the outcome and efficiency of a chemical reaction. A systematic screening of these parameters is a cornerstone of process chemistry optimization.
In the cobalt-catalyzed [2+2+2] cycloaddition reaction to form α-trifluoromethylated pyridines, the solvent was found to have a profound impact on the reaction yield. While dimethylformamide (DMF) and 1,4-dioxane (B91453) gave poor results, changing the solvent to toluene (B28343) provided a modest yield, and a significant improvement to a 41% yield was achieved using 1,2-dichloroethane (B1671644) (DCE). nih.gov Similarly, in a rhodium-catalyzed synthesis of 2-trifluoromethylindolines, methanol (B129727) (MeOH) was identified as the superior solvent compared to options like HFIP, DMF, toluene, DCE, and THF. acs.org
The catalytic system itself is a critical variable. The aforementioned cobalt-catalyzed cycloaddition was further optimized by exploring different cobalt precursors and additives. While a catalyst with a phosphine (B1218219) ligand was initially tested, a ligand-free CoCl₂ system was also effective. The crucial discovery was the role of zinc halide additives; changing from ZnI₂ to ZnBr₂ dramatically increased the product yield from 43% to 79%. nih.gov In the rhodium-catalyzed reaction, other common metal catalysts based on ruthenium, cobalt, and iridium were tested, but all proved significantly less effective, demonstrating the unique suitability of the rhodium catalyst for that specific transformation. acs.org These studies underscore the necessity of empirical screening of both solvents and catalyst components to identify the optimal conditions for maximizing synthetic efficiency.
Tautomerism and Electronic Structure Investigations of 4 Pyridinol, 5 Methyl 2 Trifluoromethyl
Pyridinol-Pyridone Tautomeric Equilibria in Solution and Solid State
Pyridinols, particularly 2- and 4-hydroxypyridines, exist in a dynamic equilibrium with their corresponding pyridone tautomers. stackexchange.com This equilibrium is highly sensitive to the compound's physical state and its surrounding environment, such as the polarity of the solvent. stackexchange.comrsc.org For 4-hydroxypyridine (B47283) systems, the equilibrium is between the 4-pyridinol form (the enol or hydroxy tautomer) and the 4-pyridone form (the keto tautomer).
In the gas phase, the hydroxy form is generally favored for simple hydroxypyridines. stackexchange.comwayne.edu However, in polar solvents and in the solid state, the equilibrium typically shifts significantly towards the more polar pyridone form. stackexchange.comossila.com This preference is attributed to the pyridone's larger dipole moment and its ability to form strong intermolecular hydrogen bonds, which are stabilized by polar media. wayne.edu In nonpolar solvents, comparable amounts of both the pyridinol and pyridone tautomers may coexist. stackexchange.com
For 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-, the position of this equilibrium is further influenced by the electronic effects of the methyl and trifluoromethyl substituents. The methyl group is a weak electron-donating group, while the trifluoromethyl group is a very strong electron-withdrawing group. These substituents modulate the electron density of the pyridine (B92270) ring, thereby affecting the relative stability of the two tautomeric forms.
The quantitative determination of tautomeric preferences for pyridinol-pyridone systems relies on several experimental techniques. A common method involves UV-Vis spectroscopy, where the absorption spectra are measured in a range of solvents with varying polarities. rsc.orgrsc.org The pyridinol and pyridone forms have distinct absorption maxima, and the changes in the spectra with solvent polarity allow for the calculation of the tautomeric equilibrium constant (KT = [pyridone]/[pyridinol]).
Another established method is the analysis of ionization constants (pKa values). rsc.org By comparing the pKa values of the tautomeric compound with those of its fixed N-methyl (pyridone) and O-methyl (pyridinol) analogues, the position of the equilibrium can be accurately determined. X-ray crystallography is the definitive method for determining the tautomeric form in the solid state, as it provides precise atomic coordinates. nih.gov Spectroscopic methods like NMR and IR are also crucial for identifying the predominant tautomer in a given state.
The pyridinol and pyridone tautomers of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- are expected to exhibit distinct spectroscopic signatures that allow for their differentiation.
Infrared (IR) Spectroscopy: In the solid state, where the pyridone form is anticipated to be dominant, the IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration and a band for the N-H stretch. ossila.com Conversely, the pyridinol form would show a characteristic O-H stretching band and the absence of a C=O stretch. youtube.com
| Tautomeric Form | Functional Group | Typical Wavenumber (cm⁻¹) |
| 4-Pyridone | N-H stretch | 3400-3300 |
| C=O stretch | 1680-1640 | |
| 4-Pyridinol | O-H stretch (broad) | 3500-3200 |
| C=N / C=C stretches | 1620-1500 |
UV-Vis Spectroscopy: The electronic transitions of the two tautomers differ, leading to distinct UV-Vis absorption spectra. Generally, pyridone tautomers, with their more extended conjugated system, exhibit an absorption maximum (λmax) at a longer wavelength compared to their pyridinol counterparts. rsc.org The position of λmax is also sensitive to solvent polarity.
| Tautomeric Form | Expected λmax Range (nm) |
| 4-Pyridone | 250-280 |
| 4-Pyridinol | 230-250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of the ring protons and carbon atoms are highly sensitive to the electronic environment, which is different in the two tautomers. ¹⁵N NMR spectroscopy can be particularly informative, as the chemical shift of the nitrogen atom is significantly different in the pyridinol (-NH-) versus the pyridone (=N-) environment. researchgate.net For the pyridone form, the proton attached to the nitrogen would be observable in the ¹H NMR spectrum, typically as a broad signal.
| Nucleus | Tautomeric Form | Expected Chemical Shift (ppm) |
| ¹H | Pyridone (N-H) | 10-13 |
| ¹³C | Pyridone (C=O) | 170-180 |
| ¹⁵N | Pyridone (-NH-) | -100 to -130 |
| Pyridinol (=N-) | -60 to -90 |
Influence of the Trifluoromethyl Group on Aromaticity and Electronic Density Distribution
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing substituents used in medicinal and materials chemistry. ossila.commdpi.com Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect). nih.gov Unlike a single fluorine atom, the -CF₃ group deactivates an aromatic ring to a significant extent, which is reflected in its Hammett constant (σₚ ≈ +0.54). nih.gov
In 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-, the -CF₃ group at the 2-position profoundly impacts the electronic properties of the pyridine ring.
Electronic Density: It significantly reduces the electron density of the aromatic system. This decrease in electron density affects the reactivity of the ring, making it less susceptible to electrophilic substitution and more susceptible to nucleophilic attack.
Aromaticity: The strong electron-withdrawing nature of the -CF₃ group can modulate the aromaticity of the pyridine ring. While the ring remains aromatic in both tautomeric forms, the distribution of π-electrons is perturbed. This can influence the relative stability of the tautomers.
Acidity/Basicity: The electron-withdrawing -CF₃ group increases the acidity of the N-H proton in the pyridone form and the O-H proton in the pyridinol form. It also decreases the basicity of the ring nitrogen in the pyridinol form and the carbonyl oxygen in the pyridone form.
Lipophilicity: The presence of the -CF₃ group significantly increases the lipophilicity of the molecule, a property that can enhance its permeability through biological membranes. ossila.commdpi.comnih.gov
The altered electronic distribution can be visualized through electrostatic potential maps, which would show a region of significant positive potential (electron deficiency) around the -CF₃ group and a modified potential across the rest of the molecule. mdpi.com
Conformational Analysis and Intermolecular Interactions
The pyridine ring of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- is expected to be essentially planar. The primary conformational flexibility would involve the orientation of the hydroxyl proton in the pyridinol form.
A crucial aspect of the molecule's structure, particularly in the condensed phase, is its capacity for intermolecular interactions, dominated by hydrogen bonding. The specific nature of these interactions depends on the predominant tautomeric form.
Pyridone Tautomer: In the solid state, 4-pyridones typically form strong, directional hydrogen bonds. The N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This often leads to the formation of centrosymmetric dimers or extended chains through N-H···O=C interactions. nih.govossila.com This strong and predictable hydrogen bonding is a key factor in the stabilization of the pyridone form in the solid state.
Pyridinol Tautomer: The pyridinol form can also participate in hydrogen bonding. The hydroxyl group (O-H) can act as a hydrogen bond donor, while the ring nitrogen atom can act as a hydrogen bond acceptor, leading to O-H···N interactions.
Advanced Spectroscopic Methodologies for Structural and Electronic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.
¹H and ¹³C NMR spectroscopy are fundamental for confirming the core pyridine (B92270) structure and the presence of the methyl and trifluoromethyl substituents.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The pyridine ring protons would appear as singlets or doublets in the aromatic region (typically δ 7.0-9.0 ppm), with their exact chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and methyl groups. The methyl protons would exhibit a characteristic singlet, typically in the upfield region (δ 2.0-2.5 ppm). The hydroxyl proton signal can be broad and its chemical shift is highly dependent on solvent and concentration.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would confirm the presence of the six carbons of the pyridine ring, the methyl carbon, and the carbon of the trifluoromethyl group. The trifluoromethyl carbon signal is characteristically split into a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons are diagnostic of the substitution pattern. For instance, the carbon atom attached to the trifluoromethyl group (C-2) is expected to show a quartet with a large coupling constant (¹JCF). rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- Data are estimated based on analyses of structurally related compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~7.8 - 8.2 | - |
| H-6 | ~8.3 - 8.7 | - |
| 5-CH₃ | ~2.2 - 2.5 | ~15 - 20 |
| 4-OH | Variable (broad) | - |
| C-2 | - | ~148 (q, ¹JCF ≈ 35 Hz) |
| C-3 | - | ~120 - 125 |
| C-4 | - | ~155 - 160 |
| C-5 | - | ~130 - 135 |
| C-6 | - | ~145 - 150 |
| 2-CF₃ | - | ~123 (q, ¹JCF ≈ 275 Hz) |
q = quartet
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used to characterize the trifluoromethyl (CF₃) group. thermofisher.com For 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet) because there are no other fluorine atoms within coupling distance. rsc.org The chemical shift of this singlet, typically observed between δ -60 and -70 ppm relative to a CFCl₃ standard, is a definitive indicator of the electronic environment of the CF₃ group attached to the pyridine ring. rsc.orgrsc.org This analysis confirms the presence and integrity of the trifluoromethyl moiety.
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to lower sensitivity, offers direct insight into the electronic environment of the nitrogen heteroatom in the pyridine ring. rsc.org The ¹⁵N chemical shift is particularly sensitive to hybridization and electronic effects, making it an excellent probe for studying the potential tautomerism between the 4-pyridinol (enol) and 4-pyridone (keto) forms. A significant difference in the ¹⁵N chemical shift would be expected for the neutral pyridine nitrogen in the pyridinol form versus the charged or amide-like nitrogen in the pyridone tautomer. This technique can, therefore, provide crucial information about the predominant tautomeric form in a given solvent. elsevierpure.com
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, multi-dimensional NMR experiments are employed. magritek.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons on the pyridine ring, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons attached to protons (C-3, C-6, and the methyl carbon). magritek.com
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, which can help confirm the spatial arrangement of the substituents on the ring. researchgate.net
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Tautomerism Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule and is particularly powerful for studying the tautomeric equilibrium between the pyridinol and pyridone forms. nih.gov
The two primary tautomers are:
4-Pyridinol form: Characterized by a distinct O-H bond.
4-Pyridone form (5-methyl-2-(trifluoromethyl)pyridin-4(1H)-one): Characterized by a carbonyl (C=O) group and an N-H bond.
FTIR Spectroscopy:
In the pyridinol form, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.
In the pyridone form, a strong, sharp absorption band for the C=O stretch would appear around 1640-1680 cm⁻¹, and a band for the N-H stretch would be seen around 3000-3400 cm⁻¹. nih.gov
Other characteristic bands include C-H stretches for the aromatic ring and methyl group (~2800-3100 cm⁻¹), pyridine ring vibrations (~1400-1600 cm⁻¹), and strong absorptions corresponding to the C-F stretching vibrations of the CF₃ group, typically found in the 1100-1350 cm⁻¹ region. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch in the pyridone form is also Raman active. The symmetric stretching of the pyridine ring often gives a strong Raman signal. The technique is particularly useful for studying aqueous solutions due to the weak Raman scattering of water.
By analyzing the presence, absence, and relative intensities of the O-H, N-H, and C=O bands in different solvents or in the solid state, vibrational spectroscopy can effectively determine the predominant tautomeric form.
Table 2: Key Vibrational Frequencies for Tautomer Identification
| Vibrational Mode | Tautomer Form | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Pyridinol | 3200 - 3600 (broad) |
| C=O Stretch | Pyridone | 1640 - 1680 (strong, sharp) |
| N-H Stretch | Pyridone | 3000 - 3400 |
| C-F Stretches | Both | 1100 - 1350 (strong) |
| Pyridine Ring Vibrations | Both | 1400 - 1600 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a compound in its solid, crystalline form. This technique can precisely determine the three-dimensional arrangement of atoms, providing accurate bond lengths, bond angles, and intermolecular interactions.
For 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-, a single-crystal X-ray diffraction analysis would unambiguously:
Confirm the atomic connectivity and the substitution pattern on the pyridine ring.
Identify the specific tautomer (pyridinol or pyridone) present in the solid state by locating the position of the hydrogen atom (on the oxygen or nitrogen).
Provide precise geometric parameters. For example, the C-O bond length in the pyridinol form would be typical of a single bond (~1.36 Å), while the C4=O bond in the pyridone form would be a shorter double bond (~1.24 Å). Similarly, the C-N bond lengths within the ring would differ between the two tautomers.
Elucidate intermolecular interactions, such as hydrogen bonding (e.g., O-H···N or N-H···O=C) and π-π stacking, which govern the crystal packing.
While a crystal structure for the specific title compound is not publicly available, data from closely related structures, such as 1-hydroxy-5-(trifluoromethyl)pyridine-2(1H)-thione, demonstrate the power of this technique in defining the precise geometry and electronic distribution in such substituted pyridine rings. rcsb.org
UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Solvatochromism
The study of electronic transitions in 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- through UV-Visible absorption and emission spectroscopy provides critical insights into its molecular structure and interaction with its environment. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, with the specific wavelengths of absorption being characteristic of the molecule's electronic structure. Subsequent emission of light as the molecule returns to its ground state can also be analyzed.
The phenomenon of solvatochromism, the change in the color of a solution of a compound with a change in the solvent, is a key area of investigation for this compound. By measuring the UV-Visible spectra in a range of solvents with varying polarities, it is possible to probe the differential solvation of the ground and excited states of the molecule. This provides information on the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.
| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Maximum (λem, nm) |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-, as well as for elucidating its structure through the analysis of its fragmentation patterns. In a typical mass spectrometry experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. The fragmentation of the molecular ion upon energetic activation (e.g., through electron ionization or collision-induced dissociation) results in a characteristic pattern of fragment ions. The analysis of these fragments provides valuable information about the connectivity of atoms within the molecule and the relative stability of different bonds.
Detailed experimental data regarding the specific fragmentation pathways of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- are not currently available in the scientific literature. The table below is designed to present the key mass spectrometric data, including the observed m/z values of the molecular ion and significant fragment ions, once such research is published.
| Fragment | Observed m/z | Proposed Structure/Formula |
|---|---|---|
| [M]+ | Data Not Available | C7H6F3NO |
| Fragment 1 | Data Not Available | Data Not Available |
| Fragment 2 | Data Not Available | Data Not Available |
Reactivity and Mechanistic Studies of 4 Pyridinol, 5 Methyl 2 Trifluoromethyl
Reactions Involving the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a ligand for metal centers. However, the electron-withdrawing nature of the 2-(trifluoromethyl) group reduces the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted pyridine.
Due to the tautomerism between the 4-pyridinol and 4-pyridone forms, alkylation and acylation can occur at either the nitrogen or the oxygen atom. The reaction outcome is often a mixture of N-substituted and O-substituted products, with the ratio depending on factors such as the electrophile, solvent, and base used.
Studies on analogous heterocyclic systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, have shown that direct alkylation with alkyl halides typically yields a mixture of both N- and O-alkylated products. nih.gov The choice of the alkylating agent can influence the selectivity; for instance, more complex electrophiles have been observed to favor N-alkylation exclusively in related pyrimidones. nih.gov It is expected that 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- would exhibit similar behavior, yielding a mixture of N-alkylated (a 4-pyridone derivative) and O-alkylated (a 4-alkoxypyridine derivative) products under standard alkylating conditions.
Table 1: Expected Products of N-Alkylation and N-Acylation
| Reagent | Reaction Type | Expected N-Substituted Product |
|---|---|---|
| Methyl Iodide (CH₃I) | N-Alkylation | 1,5-dimethyl-2-(trifluoromethyl)pyridin-4(1H)-one |
| Acetyl Chloride (CH₃COCl) | N-Acylation | 1-acetyl-5-methyl-2-(trifluoromethyl)pyridin-4(1H)-one |
Note: The formation of O-substituted products is a competitive reaction (see section 5.2.1).
The pyridine nitrogen of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- can coordinate to various metal centers, acting as a ligand in the formation of coordination complexes. The presence of the hydroxyl group at the 4-position allows the molecule to potentially act as a bidentate ligand, coordinating through both the nitrogen and the oxygen atom of the deprotonated hydroxyl group.
Research on related trifluoromethyl-substituted pyridine N-oxides has demonstrated their ability to form stable complexes with lanthanide metals, coordinating in a bidentate fashion. nih.gov Similarly, general studies on pyridine derivatives show their capacity to form complexes with a wide range of transition metals, including manganese, iron, cobalt, nickel, copper, and zinc. nih.gov The coordination of the pyridine ligand to the metal center is typically confirmed by spectroscopic methods, such as FT-IR, which shows characteristic shifts in the C=N stretching frequencies and the appearance of a new band corresponding to the metal-nitrogen (M-N) bond. nih.gov
Transformations of the Hydroxyl Group
The hydroxyl group is a key reactive site, capable of undergoing alkylation, acylation, and substitution reactions. Its acidity is enhanced by the electron-withdrawing trifluoromethyl group on the ring.
As mentioned previously, O-alkylation is a competitive process to N-alkylation. The formation of the O-alkylated product, a 4-alkoxypyridine derivative, is favored by conditions that promote reaction at the more acidic hydroxyl group. The presence of a strong electron-withdrawing group, such as a trifluoromethyl group, has been shown to induce a preference for O-alkylation in certain pyridin-2-ones. scilit.com Studies on the chemoselective O-alkylation of related trifluoromethyl-pyrimidones have successfully yielded O-alkyl derivatives in high yields by using specific alkylating agents and reaction conditions. nih.govresearchgate.net
Table 2: Expected Products of O-Alkylation and O-Acylation
| Reagent | Reaction Type | Expected O-Substituted Product |
|---|---|---|
| Methyl Iodide (CH₃I) / Base | O-Alkylation | 4-methoxy-5-methyl-2-(trifluoromethyl)pyridine |
| Acetyl Chloride (CH₃COCl) / Base | O-Acylation | 5-methyl-2-(trifluoromethyl)pyridin-4-yl acetate (B1210297) |
Note: The formation of N-substituted products is a competitive reaction (see section 5.1.1).
The hydroxyl group of a hydroxypyridine can be replaced by a halogen, most commonly chlorine, to produce the corresponding chloropyridine. This transformation is a crucial step in the synthesis of many agrochemicals and pharmaceuticals. nih.gov The reaction is typically carried out using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The existence of the related compound, 2-chloro-4-methyl-5-(trifluoromethyl)pyridine, in chemical databases supports the feasibility of this transformation for 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-. nih.gov The resulting chloropyridine is a versatile intermediate for subsequent nucleophilic substitution reactions.
Reactivity of the Methyl Group at C-5
The reactivity of a methyl group on a pyridine ring is highly influenced by the electronic nature of the other ring substituents. While specific studies on the reactivity of the C-5 methyl group in 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- are not available, general principles suggest it can undergo reactions such as halogenation or oxidation under appropriate conditions. The presence of the deactivating trifluoromethyl group might necessitate harsher reaction conditions compared to simpler methylpyridines. The existence of 5-(chloromethyl)-2-(trifluoromethyl)pyridine (B1586753) indicates that chlorination of a C-5 methyl group on a similar pyridine scaffold is possible, likely via a radical mechanism. nih.gov
Functionalization of the Methyl Group
The methyl group at the 5-position of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- represents a key site for synthetic modification, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. While direct studies on the functionalization of this specific methyl group are not extensively documented, reactivity can be inferred from established methods for the C–H functionalization of methyl groups on pyridine rings.
One common strategy for the functionalization of methylpyridines is through oxidation. Under controlled conditions, the methyl group can be oxidized to afford the corresponding hydroxymethyl, formyl, or carboxylic acid derivatives. These transformations are typically achieved using a variety of oxidizing agents, and the outcome can often be tuned by the reaction conditions.
Another important avenue for functionalization is halogenation. Radical halogenation, for instance, can introduce a halogen atom onto the methyl group, converting it into a halomethyl group. This functional handle can then be readily displaced by a variety of nucleophiles to introduce a wide range of substituents.
Furthermore, deprotonation of the methyl group to form a pyridylic anion, followed by reaction with an electrophile, is a powerful method for C-C bond formation. The acidity of the methyl group is influenced by the electronic properties of the pyridine ring, including the presence of the electron-withdrawing trifluoromethyl group.
| Functionalization Strategy | Reagents and Conditions | Product Type |
| Oxidation | Varies (e.g., KMnO4, SeO2) | Hydroxymethyl, Formyl, Carboxylic Acid |
| Halogenation | N-Halosuccinimide, light/radical initiator | Halomethyl |
| Deprotonation-Alkylation | Strong base (e.g., LDA), Electrophile (e.g., alkyl halide) | Extended alkyl chain |
Influence of the Trifluoromethyl Group on Reaction Pathways and Regioselectivity
The trifluoromethyl (-CF3) group at the 2-position of the pyridine ring exerts a profound influence on the reactivity and regioselectivity of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-. This is primarily due to its strong electron-withdrawing nature, which significantly modulates the electron density of the pyridine ring.
The -CF3 group deactivates the pyridine ring towards electrophilic aromatic substitution by withdrawing electron density, making such reactions more challenging compared to unsubstituted pyridines. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. In the case of 4-Pyridinol, this would enhance the reactivity of the 4-position (as the pyridinol tautomer) and the 6-position towards nucleophilic attack.
The regioselectivity of reactions is also heavily influenced by the -CF3 group. For instance, in metal-catalyzed C-H activation reactions, the directing effect of the pyridyl nitrogen is modulated by the electronic push-pull of the substituents. The electron-withdrawing -CF3 group can influence the acidity of adjacent C-H bonds, potentially directing metallation to a specific site. Similarly, in cross-coupling reactions, the electronic nature of the -CF3 group can affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
The steric bulk of the trifluoromethyl group can also play a role in directing the approach of reagents, although its effect is generally considered to be less significant than its electronic influence.
Metal-Catalyzed Transformations and Cross-Coupling Reactions
Metal-catalyzed reactions provide powerful tools for the derivatization of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
C-H Activation and Functionalization
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of heterocyclic compounds. While specific studies on 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- are limited, related pyridine derivatives have been shown to undergo palladium-catalyzed C-H functionalization. nih.gov The pyridine nitrogen atom can act as a directing group, facilitating the metallation of a nearby C-H bond.
In the context of this molecule, the C-H bond at the 3-position and the methyl group at the 5-position are potential sites for C-H activation. The regioselectivity of such reactions would be influenced by the directing ability of the pyridinol oxygen and the electronic effects of the trifluoromethyl group. Research on related systems suggests that with appropriate directing groups and catalytic systems, selective functionalization at these positions is feasible. rsc.org
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are indispensable for the synthesis of highly functionalized pyridine derivatives. researchgate.net To participate in these reactions, the 4-pyridinol moiety would typically be converted into a suitable electrophilic partner, such as a halide (e.g., chloro or bromo) or a triflate.
Suzuki Coupling:
The Suzuki reaction involves the coupling of an organoboron reagent with an organohalide. A 4-halo-5-methyl-2-(trifluoromethyl)pyridine derivative could be coupled with a wide range of aryl or vinyl boronic acids or esters to introduce new carbon-carbon bonds at the 4-position. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand. researchgate.net
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A 4-halo-5-methyl-2-(trifluoromethyl)pyridine could be reacted with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 4-alkynyl-5-methyl-2-(trifluoromethyl)pyridines. researchgate.net
| Reaction | Substrate | Coupling Partner | Catalyst System | Product |
| Suzuki | 4-Halo-5-methyl-2-(trifluoromethyl)pyridine | Aryl/Vinyl boronic acid | Pd(0) complex, Phosphine ligand, Base | 4-Aryl/Vinyl-5-methyl-2-(trifluoromethyl)pyridine |
| Sonogashira | 4-Halo-5-methyl-2-(trifluoromethyl)pyridine | Terminal alkyne | Pd(0) complex, Cu(I) salt, Base | 4-Alkynyl-5-methyl-2-(trifluoromethyl)pyridine |
Ring-Opening and Rearrangement Reactions
The pyridine ring, particularly when activated by electron-withdrawing groups, can be susceptible to ring-opening and rearrangement reactions under certain conditions. The presence of the trifluoromethyl group in 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- makes the pyridine ring electron-deficient and could facilitate such transformations.
While specific examples for this exact molecule are scarce, related trifluoromethyl-substituted pyridines and other nitrogen-containing heterocycles have been shown to undergo ring-opening upon treatment with strong nucleophiles or under reductive conditions. For instance, reactions with powerful nucleophiles could potentially lead to cleavage of the pyridine ring.
Rearrangement reactions of pyridines, such as the Zincke reaction, typically involve the reaction of a pyridinium (B92312) salt with a primary or secondary amine, leading to a ring-opened intermediate that can then re-cyclize. The susceptibility of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- to such rearrangements would depend on its ability to form a reactive pyridinium intermediate.
Further research is needed to explore the potential for ring-opening and rearrangement reactions of this specific compound and to delineate the reaction conditions and mechanisms involved.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to characterizing the electronic structure and stability of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-. researchgate.netscispace.com These methods solve the Schrödinger equation approximately to determine the electron distribution and energy of the molecule.
DFT methods, such as B3LYP, and ab initio calculations, like Møller-Plesset perturbation theory (MP2), are commonly used to model substituted pyridine (B92270) systems. researchgate.net The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results, especially for molecules containing heteroatoms and polarized bonds like those in the title compound. scielo.org.mxjmcs.org.mx
The first step in any computational analysis is the geometry optimization to find the lowest energy arrangement of atoms. scielo.org.mx For 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-, calculations would predict the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.
The pyridine ring is expected to be nearly planar. The substituents—hydroxyl (-OH), methyl (-CH3), and trifluoromethyl (-CF3)—will influence the ring's geometry. The powerful electron-withdrawing nature of the -CF3 group and the electron-donating effect of the -CH3 group create a significant electronic push-pull system, which can affect the C-C and C-N bond lengths within the aromatic ring. The C-F bonds in the trifluoromethyl group are notably short and strong. researchoutreach.org Computational studies on similar fluorinated heterocycles show that steric and electrostatic effects play a significant role in determining the final conformational preferences. researchgate.net
Interactive Data Table: Predicted Molecular Geometry Parameters
Note: The following data is representative and based on typical values from DFT calculations on analogously substituted pyridine rings. Actual values for 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- would require specific calculations.
| Parameter | Predicted Value (Å or °) | Description |
| C2-CF3 Bond Length | ~1.52 Å | Single bond between the pyridine ring and the trifluoromethyl carbon. |
| C5-CH3 Bond Length | ~1.51 Å | Single bond between the pyridine ring and the methyl carbon. |
| C4-O Bond Length | ~1.36 Å | Bond in the pyridinol tautomer, showing partial double bond character. |
| N1-C2 Bond Length | ~1.34 Å | Bond length within the pyridine ring, affected by the adjacent -CF3 group. |
| C-F Bond Length | ~1.35 Å | Typical carbon-fluorine bond length in a -CF3 group. |
| C-N-C Angle | ~117° | Endocyclic angle at the nitrogen atom. |
| C-C-C Angles | ~118-121° | Endocyclic angles within the pyridine ring. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-, the HOMO is expected to be localized primarily on the electron-rich pyridinol ring, particularly on the oxygen atom and the carbons of the ring. The LUMO, conversely, is likely to be distributed over the pyridine ring but with significant contributions from the highly electron-withdrawing trifluoromethyl group.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical reactivity descriptor. A small HOMO-LUMO gap generally indicates high chemical reactivity and polarizability. scispace.com The push-pull nature of the methyl (donating) and trifluoromethyl (withdrawing) groups is expected to decrease the HOMO-LUMO gap compared to unsubstituted 4-pyridinol, thereby enhancing its reactivity.
Other reactivity descriptors derived from FMO analysis include:
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Chemical Hardness (η = (I - A) / 2): Resistance to change in electron distribution.
Electronegativity (χ = (I + A) / 2): The power to attract electrons.
Electrophilicity Index (ω = χ² / 2η): A measure of the propensity to accept electrons.
These descriptors provide a quantitative basis for predicting how the molecule will behave in different chemical environments.
Computational Modeling of Tautomeric Equilibria and Energy Barriers
A key feature of hydroxypyridines is their ability to exist in tautomeric forms. 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- is in equilibrium with its pyridone tautomer, 5-methyl-2-(trifluoromethyl)pyridin-4(1H)-one.
Computational methods are exceptionally well-suited to study these equilibria. mdpi.com By calculating the total electronic energies of both tautomers, one can predict their relative stabilities and the equilibrium constant (KT). nih.gov The inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM), is critical, as the equilibrium position can be highly solvent-dependent. Generally, polar solvents tend to favor the more polar pyridone form, while non-polar solvents favor the pyridinol form. acs.org
Furthermore, computational chemistry can be used to locate the transition state structure that connects the two tautomers. The energy difference between the ground state and the transition state gives the activation energy barrier for the tautomerization reaction, providing insight into the kinetics of the interconversion. nih.gov This process typically involves an intramolecular proton transfer from the hydroxyl group to the ring nitrogen or vice versa.
Interactive Data Table: Calculated Tautomeric Equilibrium Data
Note: The following data is illustrative, based on DFT calculations for similar substituted pyridinols. The relative energies can be significantly influenced by the solvent.
| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Polar Solvent) | Description |
| Pyridinol Form | 0 kcal/mol (Reference) | +2 to +4 kcal/mol | Generally more stable in the gas phase or non-polar solvents. |
| Pyridone Form | +1 to +3 kcal/mol | 0 kcal/mol (Reference) | Stability increases significantly in polar solvents due to a larger dipole moment. |
| Transition State | ~+35 to +45 kcal/mol | ~+25 to +35 kcal/mol | The energy barrier for the proton transfer, which is typically lowered by solvent polarity. |
Simulation and Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational chemistry allows for the a priori prediction of various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO), theoretical ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts can be calculated. scielo.org.mxnih.gov These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to confirm assignments. Calculations can predict how the electron-donating methyl group and the electron-withdrawing trifluoromethyl group influence the chemical shifts of the ring protons and carbons. For instance, the ¹⁹F NMR chemical shift of the CF₃ group is a sensitive probe of its electronic environment. nih.gov
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy. jmcs.org.mx These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as O-H stretching in the pyridinol, C=O stretching in the pyridone, C-F stretching, and various ring vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the λmax values in a UV-Vis spectrum. These calculations can reveal how the substituents affect the π → π* and n → π* transitions of the pyridine system. The push-pull substitution pattern is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 4-pyridinol. nih.gov
Mechanistic Elucidation of Chemical Reactions via Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.orgrsc.org For reactions involving 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-, such as electrophilic substitution, nucleophilic substitution, or reactions at the substituent sites, DFT can be used to map out the entire potential energy surface.
This involves:
Optimizing the geometries of reactants, products, and any intermediates.
Locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface. nih.gov
Calculating the activation energy barriers for each step of the proposed mechanism.
Aromaticity Analysis and Resonance Effects
The concept of aromaticity is central to the chemistry of pyridine derivatives. Computational methods provide quantitative measures of aromaticity. Indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly calculated.
NICS: This method calculates the magnetic shielding at the center of the ring. Large negative values (NICS(0) or NICS(1)zz) are indicative of a diatropic ring current, a hallmark of aromaticity.
HOMA: This index is based on the degree of bond length alternation in the ring. A value close to 1 indicates low bond length alternation and high aromaticity.
For 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-, these analyses can quantify the aromatic character of the ring. The pyridinol tautomer is expected to be more aromatic than the pyridone tautomer, which has a more localized double-bond character. The electronic push-pull effect between the electron-donating methyl group and the electron-withdrawing trifluoromethyl group enhances resonance stabilization within the ring. researchgate.net This intramolecular charge transfer can be visualized through calculated electrostatic potential maps and analysis of resonance structures, highlighting the interplay between the substituents and the π-system of the pyridine ring. rsc.org
Applications of 4 Pyridinol, 5 Methyl 2 Trifluoromethyl As a Synthetic Building Block
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
There is currently no available scientific literature detailing the use of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- as a precursor in the synthesis of diverse heterocyclic scaffolds. While trifluoromethyl-substituted pyridines, in general, are recognized as important building blocks in medicinal and agrochemical research, specific synthetic routes and reaction schemes originating from this particular compound have not been reported in peer-reviewed journals or patents. nih.govjst.go.jpjst.go.jpresearchoutreach.orgresearchgate.net The unique substitution pattern of a hydroxyl group at the 4-position, a methyl group at the 5-position, and a trifluoromethyl group at the 2-position may present distinct reactivity, but this has not been documented.
Integration into Ligand Architectures for Catalysis
No research articles or studies were identified that describe the integration of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- into ligand architectures for catalytic applications. The electronic properties conferred by the trifluoromethyl group and the potential coordination sites offered by the pyridinol structure are of theoretical interest in catalyst design. ossila.com However, there is no documented synthesis of ligands derived from this specific compound or any reports on their subsequent use in catalysis.
Formation of Advanced Organic Materials with Tunable Properties
The use of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- in the formation of advanced organic materials with tunable properties is not described in the current scientific literature. While fluorinated organic compounds are of great interest in materials science for their unique electronic and physical properties, there are no published reports on the incorporation of this specific pyridinol derivative into polymers, metal-organic frameworks, or other advanced materials.
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The synthesis of highly functionalized pyridine (B92270) derivatives, including those with trifluoromethyl groups, is a significant area of research in organic chemistry. nih.gov While traditional methods for creating trifluoromethylpyridines (TFMPs) often involve multi-step processes that may include chlorination followed by fluorine exchange or the use of pre-fluorinated building blocks, the future lies in developing more sustainable and efficient routes. nih.gov
Future synthetic strategies for 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- are expected to align with the principles of green chemistry. This involves prioritizing atom economy, reducing waste, and utilizing less hazardous reagents and solvents. Multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, represent a promising avenue. nih.govmdpi.com An MCR approach could potentially assemble the pyridinol ring of the target molecule with its specific substituents in a convergent and highly efficient manner.
Another area of development is the use of catalysis to enable more direct and selective synthetic transformations. This includes the exploration of novel transition-metal catalysts or organocatalysts to facilitate C-H activation or directed functionalization of simpler pyridine precursors, thereby avoiding the need for pre-functionalized starting materials. nih.gov For instance, developing a catalytic system that can directly introduce the trifluoromethyl and methyl groups onto a 4-pyridinol scaffold would represent a significant advancement in synthetic efficiency.
Microwave-assisted synthesis is another technique that could be further employed to develop sustainable routes. nih.gov Microwave heating can dramatically reduce reaction times and improve yields, often leading to cleaner reactions with fewer byproducts. nih.gov
| Synthetic Approach | Potential Advantages for Sustainability | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, reduced number of steps, lower waste generation. nih.govmdpi.com | Design of a one-pot reaction combining precursors for the pyridine ring and substituents. |
| Advanced Catalysis | High selectivity, lower energy consumption, potential for C-H functionalization. nih.gov | Development of catalysts for direct trifluoromethylation and methylation of a pyridinol core. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency, often cleaner reactions. nih.gov | Optimization of reaction conditions under microwave irradiation to maximize yield and purity. |
| Flow Chemistry | Enhanced safety, better process control, easier scalability, and integration of in-line analysis. beilstein-journals.org | Transferring optimized batch syntheses to continuous flow systems for improved efficiency. |
Exploration of Underutilized Reactivity Modes
The reactivity of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- is largely dictated by the interplay of its functional groups: the pyridinol core, the electron-withdrawing trifluoromethyl group, and the electron-donating methyl group. While its use as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors, is anticipated, many of its potential reaction modes remain underexplored. nih.govresearchoutreach.org
The pyridinol moiety can exist in tautomeric equilibrium with its corresponding pyridone form. ossila.com This duality in reactivity is a key area for future exploration. The hydroxyl group can be derivatized to introduce new functionalities or to act as a directing group for subsequent reactions. For instance, conversion to a nonaflate or triflate would transform the hydroxyl group into an excellent leaving group, paving the way for palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other substituents at the 4-position.
The trifluoromethyl group strongly influences the electronic properties of the pyridine ring, making it more electron-deficient. nih.gov This electronic nature could be exploited in nucleophilic aromatic substitution reactions, where a suitably activated derivative might undergo substitution at positions ortho or para to the trifluoromethyl group. Furthermore, the C-F bonds of the trifluoromethyl group itself, while generally stable, could potentially be activated under specific catalytic conditions, opening up novel derivatization pathways.
The catalytic potential of the compound itself or its metal complexes is another underutilized area. The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as ligands, forming complexes with various metals. These complexes could exhibit interesting catalytic activities, for example, in oxidation, reduction, or C-C bond-forming reactions.
| Reactivity Mode | Potential Application | Research Direction |
| Tautomerism | Accessing differential reactivity of the pyridinol vs. pyridone form. ossila.com | Investigating reactions that selectively target one tautomer over the other. |
| O-Functionalization & Cross-Coupling | Introduction of diverse substituents at the C4 position. | Development of robust protocols for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. |
| Nucleophilic Aromatic Substitution | Functionalization of the electron-deficient pyridine ring. | Exploring reactions with various nucleophiles under different activating conditions. |
| Metal Complexation & Catalysis | Use as a ligand for homogeneous or heterogeneous catalysis. | Synthesis and characterization of metal complexes and screening their catalytic activity. |
Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of a reaction as it proceeds, are powerful tools for gaining this insight. cardiff.ac.ukhovione.com The application of these techniques to the synthesis of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- could provide invaluable information about reaction intermediates, transition states, and the formation of byproducts.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products over time, providing detailed kinetic data. beilstein-journals.orgrsc.org For the synthesis of the target pyridinol, in-situ NMR could help elucidate the reaction mechanism, identify transient intermediates, and optimize parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize reaction time. cardiff.ac.uk
In-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy are also highly effective for reaction monitoring. mdpi.comresearchgate.netresearchgate.net These vibrational spectroscopy techniques are sensitive to changes in chemical bonding and can be used to follow the consumption of starting materials and the formation of the product in real-time. researchgate.netnih.gov For example, the appearance of vibrational modes associated with the pyridinol ring or the disappearance of bands corresponding to starting materials can be quantitatively monitored. hovione.commdpi.com Raman spectroscopy, in particular, is well-suited for monitoring reactions in solution and can provide information about polymorphic forms if the product crystallizes out of the reaction mixture. mdpi.com
| Spectroscopic Technique | Information Gained | Potential Impact on Synthesis |
| In-situ NMR | Quantitative concentration profiles of all species, identification of intermediates. beilstein-journals.orgrsc.org | Detailed kinetic models, mechanism elucidation, precise process optimization. cardiff.ac.uk |
| In-situ FTIR | Tracking of specific functional group transformations. researchgate.net | Determination of reaction endpoints, identification of key reaction steps. |
| In-situ Raman | Real-time monitoring of molecular structure changes, analysis of solid phases. mdpi.comresearchgate.net | Process control, monitoring of crystallization and polymorphism. hovione.com |
Synergistic Integration of Experimental and Computational Approaches for Mechanistic Discovery and Design
The combination of experimental studies with high-level computational chemistry is a powerful strategy for accelerating research. mdpi.com For 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-, a synergistic experimental-computational approach can provide deep insights into its structure, properties, and reactivity, guiding the design of new synthetic routes and applications.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties (NMR, IR, Raman). nih.govjournaleras.comresearchgate.net These theoretical predictions can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the interpretation of spectroscopic results. nih.govresearchgate.net
Furthermore, computational modeling can be used to explore potential reaction mechanisms for the synthesis of the target pyridinol. acs.org By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the entire reaction pathway and identify the rate-determining step. This information is invaluable for understanding why a particular reaction is successful (or not) and for designing improved synthetic strategies, for example, by modifying the catalyst or reaction conditions to lower the activation energy of the key step. acs.org
This integrated approach can also be used to predict the reactivity of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- in various chemical transformations. For instance, calculations can predict the most likely sites for electrophilic or nucleophilic attack, the stability of potential intermediates, and the thermodynamic favorability of different reaction outcomes. These theoretical predictions can then be used to guide experimental work, saving time and resources by focusing on the most promising avenues.
| Integrated Approach | Objective | Expected Outcome |
| DFT for Structural Elucidation | Confirm the molecular structure and aid in spectroscopic assignment. nih.govresearchgate.net | A validated and detailed understanding of the molecule's structural and electronic properties. |
| Computational Mechanistic Studies | Elucidate the step-by-step mechanism of synthetic reactions. acs.org | Identification of key intermediates and transition states, leading to rational process optimization. |
| Predictive Reactivity Modeling | Forecast the outcome of unexplored reactions and guide experimental design. | More efficient discovery of new reactions and applications for the target compound. |
| Virtual Screening | Identify potential biological targets or material applications based on molecular properties. | Prioritization of experimental testing for drug discovery or materials science. |
By embracing these future research directions and emerging methodologies, the scientific community can unlock the full potential of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-, paving the way for new discoveries and applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-, and how can reaction conditions be optimized?
- Methodology : Start with pyridine or pyrimidine precursors functionalized with trifluoromethyl and methyl groups. For example, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated intermediates, as seen in related trifluoromethylpyridine syntheses . Optimize temperature (e.g., 80–120°C) and catalyst systems (e.g., Pd/C or CuI) to enhance yields. Monitor reaction progress via TLC or HPLC, using ammonium acetate buffers (pH 6.5) for analysis .
- Key Considerations : Ensure anhydrous conditions for trifluoromethyl group stability and use spectroscopic techniques (NMR, FTIR) to confirm intermediate structures .
Q. How can the purity of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)- be validated, and what analytical techniques are most effective?
- Methodology : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Use mobile phases combining acetonitrile and 0.1% trifluoroacetic acid for optimal separation . Validate purity (>95%) via mass spectrometry (LC-MS) and elemental analysis.
- Key Considerations : Residual solvents (e.g., DMF, THF) should be quantified using GC-MS, adhering to ICH guidelines .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for trifluoromethyl-substituted pyridinols under varying pH conditions?
- Methodology : Conduct kinetic studies under controlled pH (e.g., 3–10) using buffered solutions (e.g., ammonium acetate/acetic acid ). Monitor degradation or tautomeric shifts via UV-Vis spectroscopy and DFT calculations to model electron-withdrawing effects of the trifluoromethyl group .
- Data Interpretation : Correlate experimental half-lives with computational results to identify dominant reaction pathways (e.g., hydrolysis vs. oxidation) .
Q. How can the stereoelectronic effects of the trifluoromethyl group influence the biological activity of 4-Pyridinol derivatives?
- Methodology : Synthesize analogs with varying substituents (e.g., -CF₃ vs. -CH₃) and compare their binding affinities to target enzymes via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use X-ray crystallography (as in ) to resolve ligand-protein interactions.
- Advanced Analysis : Pair crystallographic data with molecular dynamics simulations to quantify hydrophobic interactions and fluorine-mediated hydrogen bonding .
Q. What are the challenges in scaling up the synthesis of 4-Pyridinol, 5-methyl-2-(trifluoromethyl)-, and how can they be mitigated?
- Methodology : Pilot continuous-flow reactors to manage exothermic reactions and improve heat dissipation. Optimize solvent recovery systems (e.g., distillation for DCM/THF) and use inline FTIR for real-time monitoring .
- Troubleshooting : Address byproduct formation (e.g., dehalogenation products) by adjusting catalyst loading or switching to milder reductants .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
